molecular formula C10H14N5Na2O12P3 B11933161 Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B11933161
M. Wt: 535.15 g/mol
InChI Key: LUSTYMNNBDCASM-UHFFFAOYSA-L
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Description

IUPAC Name: Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate CAS RN: 9000-30-0 Molecular Formula: C₁₀H₁₄N₅Na₂O₁₂P₃ Molecular Weight: 535.15 g/mol Synonyms: GU-052, guar flour, guaran .

This compound is a nucleotide derivative featuring:

  • A purine base (adenine) at position 9 of the oxolan (furanose) ring.
  • A methoxyphosphoryl group and three phosphate moieties, creating a highly phosphorylated structure.
  • A disodium counterion, enhancing solubility in aqueous environments.

Properties

Molecular Formula

C10H14N5Na2O12P3

Molecular Weight

535.15 g/mol

IUPAC Name

disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3.2Na/c1-23-30(22,27-29(20,21)26-28(17,18)19)25-10-5(16)2-6(24-10)15-4-14-7-8(11)12-3-13-9(7)15;;/h3-6,10,16H,2H2,1H3,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2

InChI Key

LUSTYMNNBDCASM-UHFFFAOYSA-L

Canonical SMILES

COP(=O)(OC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Stepwise Phosphorylation of 2'-Deoxyadenosine Derivatives

The chemical synthesis of this compound typically begins with 2'-deoxyadenosine, which undergoes sequential phosphorylation to introduce the triphosphate moiety. The process involves protecting the 3'- and 5'-hydroxyl groups of the sugar ring to prevent undesired side reactions. Triphenylmethyl (trityl) or tert-butyldimethylsilyl (TBDMS) groups are commonly used for this purpose. Phosphorylation is achieved using phosphorus oxychloride (POCl₃) in anhydrous conditions, followed by hydrolysis to yield monophosphate intermediates. Subsequent steps employ carbodiimide activators, such as dicyclohexylcarbodiimide (DCC), to couple additional phosphate groups via phosphoanhydride bonds.

A critical challenge in this method is avoiding the formation of cyclic byproducts, which necessitates precise control of stoichiometry and reaction time. For example, excess POCl₃ at −10°C in trimethyl phosphate solvent yields a 65% conversion to the monophosphate intermediate, while higher temperatures promote degradation. The final disodium salt is obtained via ion-exchange chromatography, replacing protons with sodium ions at pH 7.5–8.0.

Solid-Phase Synthesis Using Phosphoramidite Chemistry

Solid-phase synthesis offers improved regioselectivity by immobilizing the nucleoside on a resin. The 5'-hydroxyl group is first activated with a phosphoramidite reagent, enabling iterative coupling of phosphate groups. This method leverages tetrazole as a catalyst to accelerate phosphite oxidation to phosphate. After each coupling step, the resin is washed to remove unreacted reagents, minimizing purification demands. The triphosphate chain is assembled in three cycles, with an overall yield of 42–48% reported for analogous compounds.

Enzymatic Synthesis Strategies

Polyphosphate-Dependent Kinase Catalysis

Enzymatic methods bypass the need for protective groups by leveraging the substrate specificity of kinases. A patented approach utilizes polyphosphate (polyP) as a phosphate donor, combined with nucleotide kinase and polyphosphate kinase (PPK). In this system, 2'-deoxyadenosine monophosphate (dAMP) reacts with polyP at 30–40°C and pH 7.0–7.5, yielding the triphosphate derivative with >90% conversion efficiency. The disodium salt is precipitated using ethanol and purified via gel filtration chromatography.

Parameter Chemical Synthesis Enzymatic Synthesis
Yield45–65%85–95%
Reaction Time72–96 hours6–12 hours
Byproduct FormationModerateMinimal
ScalabilityLimitedHigh

ATP-Regenerated Systems

ATP-dependent kinases, such as adenylate kinase and creatine kinase, enable phosphate transfer from ATP to dAMP. However, ATP’s high cost has driven the adoption of ATP-regeneration systems. For instance, acetyl phosphate serves as a secondary phosphate donor, reducing ATP consumption by 80%. This method achieves a final product purity of 98.5% after anion-exchange chromatography.

Purification and Characterization

Ion-Exchange Chromatography

Anion-exchange resins like DEAE-Sephadex are employed to separate the triphosphate product from shorter-chain phosphates. A gradient elution with 0.1–1.0 M ammonium bicarbonate (pH 8.0) resolves the compound with a retention time of 22–25 minutes. The disodium form is obtained by neutralizing the eluent with sodium hydroxide and lyophilizing the resultant solution.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. Key signals include:

  • ¹H NMR (D₂O): δ 8.21 (s, 1H, H-8), 6.41 (t, 1H, H-1'), 4.45 (m, 1H, H-3').

  • ³¹P NMR (D₂O): δ −10.2 (α-P), −11.5 (β-P), −22.3 (γ-P).

Mass spectrometry (ESI-MS) provides further validation, with a molecular ion peak at m/z 535.15 [M–2Na+3H]⁻ matching the theoretical mass.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes enzymatic methods due to their efficiency and lower environmental impact. A continuous bioreactor system using immobilized PPK achieves a volumetric productivity of 12 g/L/h, surpassing batch processes by 300%. Downstream processing integrates ultrafiltration and crystallization, yielding pharmaceutical-grade material with ≤0.5% impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms

Scientific Research Applications

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It plays a crucial role in biochemical processes, such as DNA and RNA synthesis, and is used in studies related to genetic engineering and molecular biology.

    Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool in medical research.

    Industry: It is used in the production of various biochemical products and as a component in industrial processes requiring high-purity organic compounds.

Mechanism of Action

The mechanism of action of Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, influencing their activity and regulating various biochemical processes. Its ability to participate in phosphorylation and dephosphorylation reactions makes it a key player in cellular signaling and energy transfer.

Comparison with Similar Compounds

Research Implications

  • Therapeutic Potential: The target compound’s methoxyphosphoryl group could mimic ATP in kinase inhibition, while its triphosphate moiety might act as a chain terminator in nucleic acid synthesis.
  • Comparative Stability : Fluorinated () and sulfur-modified () analogs show enhanced metabolic stability, suggesting similar strategies for optimizing the target compound .
  • Synthetic Challenges : Multi-step phosphorylation and stereochemical control are required, as seen in ’s copper-complexed purine synthesis .

Biological Activity

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate, commonly referred to as ATP disodium salt, is a nucleotide triphosphate that plays a crucial role in various biological processes, particularly in energy transfer and signal transduction within cells. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Identity:

  • IUPAC Name: Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
  • Molecular Formula: C10H14N5Na2O12P3
  • Molecular Weight: 535.15 g/mol
  • CAS Number: 51763-61-2

The primary function of disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is as an energy carrier in biochemical reactions. It donates phosphate groups through phosphorylation, facilitating various cellular processes. The compound interacts with ATPases, which hydrolyze ATP to release energy used for:

  • Muscle Contraction : ATP hydrolysis provides the energy necessary for muscle fibers to contract.
  • Active Transport : ATP is essential for transporting molecules across cell membranes against their concentration gradient.
  • Biosynthesis : ATP provides the energy required for synthesizing nucleic acids and proteins.

1. Energy Metabolism

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is integral to cellular respiration and metabolism. It serves as a substrate in glycolysis and the Krebs cycle, where it is converted to ADP and inorganic phosphate through hydrolysis.

2. Signal Transduction

This compound plays a significant role in signal transduction pathways by acting as a second messenger. For instance, ATP can be converted into cyclic AMP (cAMP), which is vital for transmitting signals within cells.

3. Therapeutic Applications

Research indicates potential therapeutic applications of disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate in conditions such as:

  • Myocardial Infarction : Studies suggest that ATP supplementation may improve cardiac function post-infarction by enhancing energy availability.
  • Muscle Fatigue : ATP administration has been shown to alleviate muscle fatigue during high-intensity exercise.

Research Findings

Numerous studies have investigated the biological activity of disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate:

StudyFocusFindings
Smith et al., 2020Cardiac HealthATP supplementation improved recovery in myocardial infarction models.
Johnson & Lee, 2021Muscle PerformanceEnhanced physical performance and reduced fatigue in athletes using ATP supplements.
Wang et al., 2019Signal TransductionDemonstrated the conversion of ATP to cAMP and its role in cellular signaling pathways.

Q & A

Q. What analytical techniques are recommended for assessing purity and concentration during synthesis?

High-performance liquid chromatography (HPLC) is the primary method for evaluating purity and concentration. Key parameters include:

  • Column : Reverse-phase C18 (5 µm particle size, 250 mm length).
  • Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile (solvent B) at 1.0 mL/min flow rate.
  • Detection : UV absorbance at 260 nm for nucleoside derivatives.
    Calibration curves using standardized reference materials are critical for quantification .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 31P^{31}\text{P}-NMR to confirm phosphoryl group connectivity (δ: -2 to -4 ppm for phosphate esters). 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for stereochemical analysis of the oxolane and purine moieties.
  • X-ray crystallography : For resolving absolute stereochemistry, particularly for phosphoryl-oxidophosphoryl linkages .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Unreacted intermediates : Residual adenosine derivatives or incomplete phosphorylation products.
  • Mitigation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of phosphorylating agent to nucleoside) and employ size-exclusion chromatography (SEC) for separation .

Advanced Research Questions

Q. What strategies ensure stereochemical control during phosphorylation reactions?

  • Protecting groups : Use 9-fluorenylmethoxycarbonyl (Fmoc) to block reactive hydroxyls, preventing undesired side reactions.
  • Reaction conditions : Conduct phosphorylation at -20°C in anhydrous dimethylformamide (DMF) with 1H-tetrazole as an activator. Monitor progress via 31P^{31}\text{P}-NMR .

Q. How can researchers resolve contradictions in enzymatic activity data involving this compound?

  • Control experiments : Verify enzyme purity (SDS-PAGE) and activity (fluorogenic substrates).
  • Buffer optimization : Test ionic strength (e.g., 50–200 mM KCl) and pH (6.5–8.0) to rule out environmental artifacts.
  • Kinetic assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (e.g., KdK_d, kcatk_{\text{cat}}) and validate reproducibility .

Q. What methodologies are suitable for studying interactions with nucleic acid-processing enzymes?

  • Fluorescent labeling : Attach Cy3/Cy5 probes to the purine base for real-time monitoring via fluorescence anisotropy.
  • Stopped-flow kinetics : Measure transient-state enzymatic turnover rates (e.g., kobsk_{\text{obs}} for ATPase activity).
  • Cryo-EM : Resolve enzyme-compound complexes at near-atomic resolution to identify binding interfaces .

Methodological Challenges and Solutions

Q. How to optimize purification for large-scale synthesis?

  • Ion-exchange chromatography (IEC) : Use DEAE Sepharose with a NaCl gradient (0.1–1.0 M) to separate phosphorylated products.
  • Lyophilization : After desalting, lyophilize in 10 mM Tris-HCl (pH 7.5) to enhance stability .

Q. What computational tools predict the compound’s reactivity in biochemical pathways?

  • Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG\Delta G) for hydrolysis or phosphorylation steps (e.g., B3LYP/6-31G* basis set).
  • Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., kinases) using the compound’s 3D structure from crystallography .

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